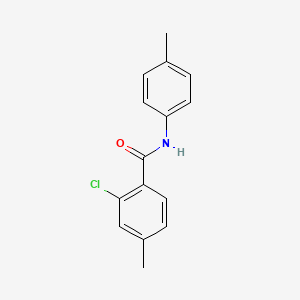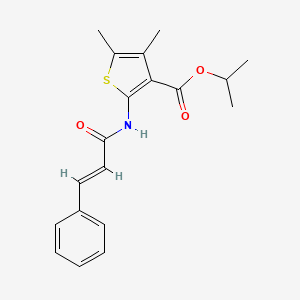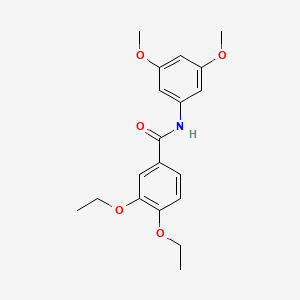
2-chloro-4-methyl-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-(4-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives and has shown promise as an anticancer agent.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-(4-methylphenyl)benzamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-chloro-4-methyl-N-(4-methylphenyl)benzamide inhibits the growth of cancer cells, including breast cancer, lung cancer, and melanoma. 2-chloro-4-methyl-N-(4-methylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-chloro-4-methyl-N-(4-methylphenyl)benzamide has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide is not fully understood. However, studies have suggested that 2-chloro-4-methyl-N-(4-methylphenyl)benzamide may inhibit the activity of enzymes involved in cancer cell growth and survival, such as protein kinase B (Akt) and mammalian target of rapamycin (mTOR). 2-chloro-4-methyl-N-(4-methylphenyl)benzamide may also induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-(4-methylphenyl)benzamide has been shown to have low toxicity in vitro and in vivo studies. In addition, 2-chloro-4-methyl-N-(4-methylphenyl)benzamide has been shown to have good stability and solubility in aqueous solutions. However, more research is needed to determine the potential side effects and toxicity of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-4-methyl-N-(4-methylphenyl)benzamide in lab experiments is its potential as an anticancer agent. 2-chloro-4-methyl-N-(4-methylphenyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one limitation of using 2-chloro-4-methyl-N-(4-methylphenyl)benzamide in lab experiments is its low water solubility, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-chloro-4-methyl-N-(4-methylphenyl)benzamide. One direction is to investigate the potential of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide as a treatment for other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to explore the anti-inflammatory and neuroprotective effects of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide. In addition, more research is needed to determine the potential side effects and toxicity of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide in humans. Finally, the development of more water-soluble derivatives of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide may improve its bioavailability and efficacy in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide involves the reaction of 4-methylphenylamine with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-6-12(7-4-10)17-15(18)13-8-5-11(2)9-14(13)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJASVWJORLZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6634349 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5722371.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide](/img/structure/B5722382.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)


![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)


